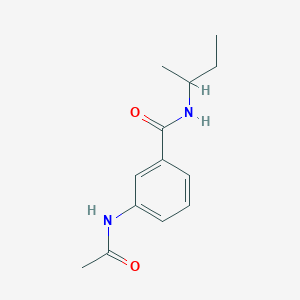![molecular formula C19H17ClN2O3S B269238 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B269238.png)
3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide, also known as CEP-32496, is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide leads to the activation of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and preventing the development of cancer.
Biochemical and Physiological Effects:
3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells. Furthermore, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for eliminating cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide for lab experiments is its potency and selectivity. 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to have a high degree of selectivity for CK2, which reduces the risk of off-target effects. In addition, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has good solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide is its low stability in biological fluids, which may limit its effectiveness in clinical applications.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide. One of the areas of research is to explore the potential of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide in combination with other chemotherapy drugs. Another area of research is to investigate the effectiveness of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide in animal models of cancer. Furthermore, there is a need to develop more stable analogs of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide that can be used in clinical applications.
Conclusion:
In conclusion, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases, particularly in the treatment of cancer. The synthesis method of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of CK2, leading to the activation of the tumor suppressor protein p53. 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has several biochemical and physiological effects, including anti-tumor activity, inhibition of angiogenesis, and induction of apoptosis. 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-[(2-methoxyethyl)amino]benzoyl chloride to yield the desired intermediate. Finally, the intermediate is reacted with thionyl chloride and 3-chloroaniline to produce 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of cancer. Studies have shown that 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to enhance the efficacy of chemotherapy drugs.
Propiedades
Nombre del producto |
3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C19H17ClN2O3S |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-11-10-21-18(23)12-6-8-13(9-7-12)22-19(24)17-16(20)14-4-2-3-5-15(14)26-17/h2-9H,10-11H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
AMUISLFIPAEYLW-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)